molecular formula C17H22N2O2S B5845361 1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine

1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine

Cat. No. B5845361
M. Wt: 318.4 g/mol
InChI Key: DJEBLUGZUVFING-UHFFFAOYSA-N
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Description

1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine, also known as CEP, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. CEP has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine involves the inhibition of the enzyme cathepsin B. Cathepsin B is a lysosomal protease that is involved in the degradation of extracellular matrix proteins. Inhibition of cathepsin B by 1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine leads to the accumulation of extracellular matrix proteins, which can inhibit cancer cell growth and metastasis. In addition, 1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine has been shown to have anti-inflammatory effects. 1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, 1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, which are important mediators of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine in lab experiments is its specificity for cathepsin B. 1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine has been shown to have minimal effects on other lysosomal proteases, which can reduce the potential for off-target effects. However, one limitation of using 1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine in lab experiments is its solubility. 1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine. One area of research is in the development of more potent and selective cathepsin B inhibitors. Another area of research is in the development of 1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine analogs that have improved solubility and pharmacokinetic properties. In addition, further studies are needed to investigate the potential therapeutic applications of 1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine in other diseases, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, 1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine is a promising small molecule inhibitor that has been widely studied for its potential therapeutic applications. The synthesis of 1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine has been well-established, and its mechanism of action involves the inhibition of cathepsin B and NF-κB. 1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine has several biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. While 1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine has some limitations for lab experiments, there are several future directions for research on 1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine that have the potential to lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of 1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine involves the reaction of 1-(4-bromophenyl)-2-(1-pyrrolidinyl)-1-ethanone with thiosemicarbazide in the presence of sodium ethoxide. The resulting product is then reacted with 4-(2-chloroethoxy)benzoyl chloride to yield 1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine. The synthesis of 1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine has been reported in several studies, and the purity of the compound has been confirmed using various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. 1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key feature of many successful cancer treatments.

properties

IUPAC Name

2-[4-(pyrrolidine-1-carbothioyl)phenoxy]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c20-16(18-9-1-2-10-18)13-21-15-7-5-14(6-8-15)17(22)19-11-3-4-12-19/h5-8H,1-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEBLUGZUVFING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=C(C=C2)C(=S)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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